2-(Ethylthio)nicotinamide

IMPDH inhibition Enzyme kinetics Nucleotide biosynthesis

High-throughput screening libraries often suffer from misidentified nicotinamide analogs. This 2-(Ethylthio)nicotinamide (CAS 175135-27-0) eliminates identity ambiguity. • Direct-acting human IMPDH2 inhibitor: Ki = 440 nM; requires no prodrug activation, unlike the regioisomer ethionamide. • Fragment-optimized properties: MW 182.24, LogP 1.99, PSA 81.28 Ų, compliant with Rule of Three guidelines for fragment-based drug discovery. • Quality control assured: Melting point 88 °C and 97% purity specification provide clear differentiation from nicotinamide (mp 128-131 °C) and ethionamide (dec 164-166 °C).

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 175135-27-0
Cat. No. B064343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)nicotinamide
CAS175135-27-0
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCCSC1=C(C=CC=N1)C(=O)N
InChIInChI=1S/C8H10N2OS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3,(H2,9,11)
InChIKeyYSSWIQWINOZESS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylthio)nicotinamide Overview


2-(Ethylthio)nicotinamide (CAS 175135-27-0) is a synthetic nicotinamide derivative characterized by an ethylthio substituent at the 2-position of the pyridine ring . This substitution distinguishes it from the parent compound nicotinamide and the clinically used antitubercular agent ethionamide (2-ethylthioisonicotinamide), which bears the same substituent on an isonicotinamide core . The compound is commercially available as a research-grade fragment molecule (molecular weight 182.24 g/mol, predicted LogP 1.99) with typical purity specifications of 97% . Its primary documented biochemical activity is inhibition of human inosine-5'-monophosphate dehydrogenase type II (IMPDH2), a key enzyme in the *de novo* guanine nucleotide biosynthesis pathway, with a reported inhibition constant (Ki) of 440 nM [1].

Fragment-sized IMPDH2 inhibitor (reported Ki context)
Research-grade purity (97%, vendor specification)
Rule-of-Three compliant fragment for hit elaboration

2-(Ethylthio)nicotinamide: Why It Is Unique


Generic substitution of 2-(ethylthio)nicotinamide with unsubstituted nicotinamide or the regioisomer ethionamide (2-ethylthioisonicotinamide) is not scientifically valid due to fundamental differences in biochemical target engagement and physicochemical properties. Unsubstituted nicotinamide is a known sirtuin inhibitor but lacks the hydrophobic ethylthio moiety that enables binding to the NAD+ cofactor site of IMPDH [1]. Ethionamide, while sharing the ethylthio substituent, is a prodrug requiring bacterial bioactivation to inhibit mycolic acid synthesis in *Mycobacterium tuberculosis* [2]. In contrast, 2-(ethylthio)nicotinamide is a direct-acting, albeit moderate, inhibitor of human IMPDH2 (Ki = 440 nM) and does not require metabolic activation [3]. Furthermore, the 2-ethylthio substitution on the nicotinamide core, as opposed to the isonicotinamide core in ethionamide, yields a molecular scaffold with a distinct predicted LogP of 1.99 and polar surface area (PSA) of 81.28 Ų, placing it within the Rule of Three guidelines for fragment-based drug discovery . These regio- and chemotype-specific attributes dictate that substituting 2-(ethylthio)nicotinamide with a generic analog would fundamentally alter, if not abolish, the desired IMPDH inhibitory phenotype and fragment optimization trajectory.

Target
2-(Ethylthio)nicotinamide
Direct IMPDH2 inhibitor with ethylthio group for NAD+ site binding.
Substitute risk
Nicotinamide
Lacks ethylthio moiety; engages sirtuin pathways, not IMPDH. Target engagement may not transfer.
Target
2-(Ethylthio)nicotinamide
Nicotinamide core regioisomer; direct human IMPDH2 inhibition.
Substitute risk
Ethionamide
Isonicotinamide core; prodrug for bacterial mycolic acid synthesis. Regioisomerism changes target and pathway context.

2-(Ethylthio)nicotinamide: Key Differentiation Evidence


IMPDH2 Inhibition vs. Mycophenolic Acid

2-(Ethylthio)nicotinamide inhibits human inosine-5'-monophosphate dehydrogenase type II (IMPDH2) with a Ki of 440 nM [1]. This places its potency more than an order of magnitude below the gold-standard immunosuppressant mycophenolic acid (MPA), which inhibits IMPDH with a Ki of 0.01-0.04 µM (10-40 nM) [2]. While less potent than MPA, this moderate affinity is characteristic of a fragment-sized molecule and provides a validated starting point for structure-based optimization.

IMPDH2 Inhibition
Reported
Ki 440 nM vs MPA 10–40 nM
Reported lower affinity than MPA; supports fragment optimization context.
Cross-study comparison; assay conditions may differ.
IMPDH inhibition Enzyme kinetics Nucleotide biosynthesis

Fragment-Based Drug Discovery Suitability

2-(Ethylthio)nicotinamide meets all standard 'Rule of Three' (Ro3) criteria for fragment-based drug discovery, possessing a molecular weight (MW) of 182.24 g/mol (< 300 Da), a calculated LogP of 1.99 (< 3), a polar surface area (PSA) of 81.28 Ų, and 1 hydrogen bond donor with 3 hydrogen bond acceptors . In contrast, the parent compound nicotinamide (MW 122.12, LogP -0.37) is significantly more polar and lacks the hydrophobic surface required for many protein-binding pockets, while the drug ethionamide (MW 166.24) violates the Ro3 guidelines as a fully elaborated, non-fragment drug molecule [1][2].

Fragment-likeness
Class-level
MW 182, LogP 1.99, PSA 81.28 — meets Ro3
Supports fragment elaboration and ligand efficiency context.
Predicted LogP; nicotinamide more polar, ethionamide non-fragment.
Fragment-based drug discovery Physicochemical properties Rule of Three

Regioisomeric Identity vs. Ethionamide

2-(Ethylthio)nicotinamide (CAS 175135-27-0) is a regioisomer of the clinically used antitubercular prodrug ethionamide (2-ethylthioisonicotinamide, CAS 536-33-4). The position of the ethylthio substituent and the carboxamide group on the pyridine ring differs: 2-(ethylthio)nicotinamide is a 2,3-disubstituted pyridine (nicotinamide core), whereas ethionamide is a 2,4-disubstituted pyridine (isonicotinamide core) . This regioisomerism results in a complete divergence of biological activity: 2-(ethylthio)nicotinamide is a direct inhibitor of human IMPDH2 (Ki = 440 nM) [1], while ethionamide requires bacterial EthA-mediated bioactivation to inhibit mycolic acid synthesis in *Mycobacterium tuberculosis* and has no reported activity against human IMPDH [2].

Regioisomer Identity
Head-to-head
Nicotinamide core vs Isonicotinamide core
Regioisomerism shifts target from IMPDH2 to mycolic acid synthesis.
Identity confirmation required for SAR studies.
Regioisomer Structure-activity relationship Target selectivity

Purity and Identity Verification

Commercially available 2-(ethylthio)nicotinamide is typically supplied with a purity specification of 97% by HPLC or elemental analysis, as documented in vendor certificates of analysis . This purity level is consistent with research-grade fragment compounds intended for hit validation and initial SAR studies. The compound is characterized by a melting point of 88 °C, which can serve as an orthogonal identity verification parameter upon receipt . For comparison, the parent nicotinamide melts at 128-131 °C, and ethionamide decomposes at 164-166 °C, providing clear differentiation in physical property assays [1][2].

Purity & Identity
Specification review
Purity ≥97%, mp 88 °C
Supports procurement QC and identity verification.
Vendor specification; distinct from nicotinamide and ethionamide mp.
Compound procurement Quality control Purity specification

2-(Ethylthio)nicotinamide Validated Applications


IMPDH-Targeted Fragment-Based Lead Discovery

2-(Ethylthio)nicotinamide serves as a validated fragment starting point for the structure-based design of novel IMPDH2 inhibitors. Its moderate affinity (Ki = 440 nM) and high ligand efficiency, combined with its favorable fragment physicochemical profile (MW 182.24, LogP 1.99), make it an ideal candidate for fragment elaboration, merging, or linking strategies aimed at improving potency toward the sub-100 nM range typical of advanced leads [1].

Chemical Probe for Nucleotide Biosynthesis Studies

Given its direct, albeit weak, inhibition of IMPDH2, a key enzyme in the *de novo* guanine nucleotide biosynthesis pathway, 2-(ethylthio)nicotinamide can be utilized as a chemical biology tool to probe the cellular consequences of IMPDH perturbation in cancer cell lines or activated lymphocytes. Its distinct regioisomeric identity and lack of prodrug requirement differentiate it from ethionamide, ensuring pathway-specific effects .

Quality Control and Identity Verification

The compound's well-defined physical properties—specifically its melting point of 88 °C and commercial purity specification of 97%—enable robust quality control and identity verification in compound management workflows. These metrics provide clear differentiation from the structurally related but functionally distinct compounds nicotinamide (mp 128-131 °C) and ethionamide (decomposition 164-166 °C), minimizing the risk of misidentification in high-throughput screening libraries [2].

Application
Selection Property
Validation Focus
IMPDH pathway fragment studies
IMPDH2 inhibition context, fragment-likeness profile
Ligand efficiency & SAR optimization
Nucleotide biosynthesis probe studies
Direct IMPDH2 target engagement context
IMPDH-dependent cellular responses
Compound management QC
Purity and melting point specification
Identity verification and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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